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Compound of Interest

Compound Name: BMS-193884

Cat. No.: B1667177

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-193884 is a potent and highly selective, orally active antagonist of the endothelin-A (ETA)
receptor. Developed by Bristol-Myers Squibb, it was investigated for the potential treatment of
congestive heart failure and pulmonary hypertension. As a biphenylsulfonamide derivative, its
synthesis prominently features a Suzuki coupling reaction to construct the core biphenyl
structure. This document provides an in-depth overview of the chemical structure, synthesis,
biological activity, and pharmacokinetic profile of BMS-193884, along with detailed
experimental protocols and pathway visualizations to support further research and
development in the field of endothelin receptor antagonism.

Chemical Structure and Properties

BMS-193884 is chemically known as N-((2'-(((4,5-dimethyl-3-isoxazolyl)amino)sulfonyl)-4-(2-
oxazolyl)(1,1'-biphenyl)-2-yl)methyl)-N,3,3-trimethylbutanamide. Its chemical and physical
properties are summarized in the table below.
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Property Value

N-((2"-(((4,5-dimethyl-3-

isoxazolyl)amino)sulfonyl)-4-(2-oxazolyl)(1,1'-

UPAC Name biphenyl)-2-yl)methyl)-N,3,3-
trimethylbutanamide

Molecular Formula C20H17N304S

Molecular Weight 395.43 g/mol

CAS Number 176960-47-7

Appearance White to off-white solid

Solubility Soluble in DMSO and methanol
Synthesis

The synthesis of BMS-193884, a biphenylsulfonamide derivative, is centered around a
palladium-catalyzed Suzuki cross-coupling reaction. This key step forms the biphenyl core by
coupling an arylboronic acid or ester with an aryl halide. The following represents a plausible
synthetic route based on literature for similar compounds.

Synthetic Scheme

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1667177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide 2-(4-Bromophenyl)oxazole

1. n-BuLi
2. B(OMe)3

Intermediate Synthesis

(2-(4-Boronophenyl)oxazole)

Pd(PPh3)4, Na2CO3

Suzuki Coupling
y y

(N-(4,5-Dimethyl-3-isoxazoIyI)-2'-(2-oxazol-4-yl)biphenyl-2-sulfonamide)

Alkylation/Amidation

Final|Steps
y

Gntroduction of the side chain)

y

BMS-193884

Click to download full resolution via product page

Caption: General synthetic pathway for BMS-193884.
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Experimental Protocol: Suzuki Coupling

The following is a representative experimental protocol for the Suzuki coupling reaction to form
the biphenyl core of BMS-193884.

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, dissolve 2-(4-bromophenyl)oxazole (1.0 eq) in anhydrous 1,4-dioxane.

Boronic Ester Formation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq)
dropwise. Stir for 30 minutes, then add trimethyl borate (1.2 eq). Allow the reaction to warm
to room temperature and stir for 2 hours.

Hydrolysis: Cool the mixture to 0 °C and add 1M HCI to hydrolyze the borate ester to the
corresponding boronic acid. Extract the aqueous layer with ethyl acetate. The combined
organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

Coupling Reaction: To a separate flask, add the crude boronic acid, 2-bromo-N-(4,5-
dimethyl-3-isoxazolyl)benzenesulfonamide (1.0 eq), sodium carbonate (2.0 eq), and
tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

Reaction Conditions: Add a mixture of toluene, ethanol, and water as the solvent. Degas the
mixture with argon for 15 minutes. Heat the reaction mixture to 85-90 °C and stir for 12-16
hours under an argon atmosphere.

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with
water and extract with ethyl acetate. The combined organic layers are washed with brine,
dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by
column chromatography on silica gel to yield the biphenyl intermediate.

Biological Activity and Mechanism of Action

BMS-193884 is a selective antagonist of the endothelin-A (ETA) receptor, a G-protein coupled

receptor. Endothelin-1 (ET-1), the primary ligand for the ETA receptor, is a potent
vasoconstrictor. By blocking the binding of ET-1 to the ETA receptor, BMS-193884 inhibits the
downstream signaling pathways that lead to vasoconstriction and cell proliferation.
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Receptor Binding Affinity

Receptor Ki (nM) Selectivity (ETB/ETA)
Human ETA 1.4 >10,000-fold
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Caption: ETA receptor signaling pathway and the inhibitory action of BMS-193884.

Experimental Protocol: ETA Receptor Binding Assay

The following is a general protocol for a competitive radioligand binding assay to determine the
affinity of compounds for the ETA receptor.

 Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing
the human ETA receptor (e.g., CHO or HEK293 cells). Homogenize the cells in a buffer and
centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay
buffer.

e Assay Setup: In a 96-well plate, add the cell membrane preparation, [*2°[]-ET-1 (a
radiolabeled ligand), and varying concentrations of the test compound (BMS-193884).

 Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to
allow the binding to reach equilibrium.
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e Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a
glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the
bound radioligand.

o Washing: Wash the filters several times with ice-cold wash buffer to remove unbound
radioligand.

e Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the
radioactivity using a scintillation counter.

o Data Analysis: Determine the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand (ICso). Calculate the inhibitory constant (Ki) using the
Cheng-Prusoff equation.

Pharmacokinetic Profile

Pharmacokinetic studies of BMS-193884 have been conducted in preclinical animal models.
The data indicates good oral bioavailability and a moderate half-life.

Parameter Rat Monkey
Oral Bioavailability (%) 43 71
Intravenous Clearance
) 2.6 0.86

(mL/min/kg)
Intravenous Volume of

o 0.08 0.13
Distribution (L/kg)
Intravenous Half-life (h) 2.0 9.0
Protein Binding (%) - 99.3

Conclusion

BMS-193884 is a well-characterized, potent, and selective ETA receptor antagonist. Its
synthesis via a Suzuki coupling is a robust and adaptable method for creating its core
biphenylsulfonamide structure. The detailed understanding of its mechanism of action and its
favorable pharmacokinetic properties in preclinical species made it a promising candidate for
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further development. This technical guide provides a comprehensive resource for researchers
in the field of cardiovascular disease and drug development, offering valuable insights into the
structure, synthesis, and biological evaluation of this class of compounds. Although its clinical

development was discontinued in favor of a next-generation compound, BMS-193884 remains
an important tool for studying the role of the endothelin system in health and disease.

 To cite this document: BenchChem. [BMS-193884: A Comprehensive Technical Guide on its
Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667177#bms-193884-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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